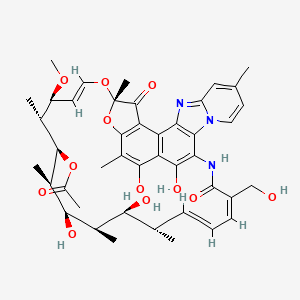

4-O-(E)-Feruloylquinic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenolic acids like Feruloylquinic Acid are secondary metabolites in plants and play essential physiological and metabolic functions . They are widely used in medicine, food, and cosmetics .

Synthesis Analysis

The synthesis of phenolic compounds often involves complex chemical reactions. For instance, the synthesis of indole derivatives involves the reaction of ethyl ester with hydrazine hydrate in refluxing ethanol .Molecular Structure Analysis

The molecular structure of phenolic compounds can be analyzed using various spectroscopic techniques. For instance, Raman spectroscopy uses the vibration of molecules to provide chemical and structural data .Chemical Reactions Analysis

Chemical reactions of phenolic compounds can be classified into several types: acid–base reactions, exchange reactions, condensation reactions (and the reverse, cleavage reactions), and oxidation–reduction reactions .Physical And Chemical Properties Analysis

Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Chemical properties describe the characteristic ability of a substance to react to form new substances .Applications De Recherche Scientifique

Anticancer Activity

Ferulic acid (FA) and its derivatives have shown promising anticancer activity. They can inhibit the occurrence and development of various malignant tumors, such as liver cancer, lung cancer, colon cancer, and breast cancer . FA can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS). It can also interfere with the cell cycle of cancer cells, arrest most cancer cells in G0/G1 phase, and exert an antitumor effect by inducing autophagy .

Anti-Inflammatory and Analgesic Effects

FA has anti-inflammatory and analgesic effects . This makes it potentially useful in the treatment of conditions characterized by inflammation and pain.

Anti-Radiation Effects

FA has been found to have anti-radiation effects . This could make it useful in protecting against damage caused by radiation therapy in cancer treatment.

Immune-Enhancing Effects

FA has immune-enhancing effects . This suggests that it could potentially be used to boost the immune system.

Inhibition of Cell Migration and Invasion

FA can inhibit tumor cell migration, extra-cellular matrix invasion , which are crucial for tumor infiltrative behavior and the metastatic process.

Improvement of Chemotherapy Efficacy

FA can synergistically improve the efficacy of chemotherapy drugs and reduce adverse reactions . This could potentially make it a valuable adjunct in cancer treatment.

Regulation of Tumor Cell Signaling Pathways

FA acts on a series of intracellular and extracellular targets and is involved in the regulation of tumor cell signaling pathways, including the phosphatidylinositol 3 kinase (PI3K)/protein kinase B (AKT), B-cell lymphoma-2 (Bcl-2), and tumor protein 53 (P53) pathways .

Potential Role in Drug Delivery

FA derivatives and nanoliposomes, as platforms for drug delivery, have an important regulatory effect on tumor resistance . This suggests that they could potentially be used to enhance the delivery of anticancer drugs.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-O-(E)-Feruloylquinic Acid involves the esterification of quinic acid with ferulic acid. The reaction is typically carried out using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or N,N-dimethylaminopyridine (DMAP).", "Starting Materials": [ "Quinic acid", "Ferulic acid", "Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)", "4-dimethylaminopyridine (DMAP) or N,N-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve quinic acid and ferulic acid in a suitable solvent such as dichloromethane or dimethylformamide.", "Step 2: Add the coupling agent (DCC or DIC) and the catalyst (DMAP or DMAP) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours or overnight.", "Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography or recrystallization to obtain pure 4-O-(E)-Feruloylquinic Acid." ] } | |

Numéro CAS |

96646-16-1 |

Formule moléculaire |

C₁₇H₂₀O₉ |

Poids moléculaire |

368.34 |

Synonymes |

[1R-[1α,3α,4α(E),5β]]-1,3,5-Trihydroxy-4-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]oxy]-Cyclohexanecarboxylic Acid; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.